Scandium tribromate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scandium trifluoromethanesulfonate, commonly termed scandium triflate (Sc(OTf)₃, CAS 144026-79-9), is a scandium(III) salt of trifluoromethanesulfonic acid. It is a white crystalline solid with a purity typically ≥98% and is widely utilized as a Lewis acid catalyst in organic synthesis, particularly in Friedel-Crafts alkylations, Diels-Alder reactions, and esterifications . Its high catalytic efficiency stems from the strong Lewis acidity of Sc³⁺, attributed to its small ionic radius and high charge density .

Key properties include:

Preparation Methods

Synthetic Routes and Reaction Conditions: Scandium tribromate can be synthesized through the reaction of scandium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion: \[ \text{2 Sc} + \text{3 Br}_2 \rightarrow \text{2 ScBr}_3 \]

Industrial Production Methods: In an industrial setting, this compound is often produced by reacting scandium oxide (Sc₂O₃) with hydrobromic acid (HBr): \[ \text{Sc}_2\text{O}_3 + \text{6 HBr} \rightarrow \text{2 ScBr}_3 + \text{3 H}_2\text{O} \]

Chemical Reactions Analysis

Types of Reactions: Scandium tribromate primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form scandium oxide: \[ \text{2 ScBr}_3 + \text{3 O}_2 \rightarrow \text{2 ScO}_3 + \text{3 Br}_2 \]

Substitution: It can react with other halides to form mixed halides: \[ \text{ScBr}_3 + \text{3 Cl}_2 \rightarrow \text{ScCl}_3 + \text{3 Br}_2 \]

Major Products Formed:

Scandium oxide (ScO₃)

Scandium chloride (ScCl₃)

Bromine gas (Br₂)

Scientific Research Applications

Scandium tribromate has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other scandium compounds.

Biology: Investigated for its potential biological effects and toxicity.

Medicine: Studied for its use in medical imaging and diagnostics.

Industry: Employed in the production of high-performance materials and catalysts.

Mechanism of Action

The mechanism by which scandium tribromate exerts its effects involves its interaction with biological molecules and pathways. Scandium ions can bind to enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but research suggests that scandium compounds may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Similar Metal Triflates

Ionic Radii and Lewis Acidity

The ionic radius of Sc³⁺ (0.745 Å in octahedral coordination) is significantly smaller than other trivalent metal ions, such as Y³⁺ (0.900 Å) and La³⁺ (1.032 Å) . This smaller radius increases charge density, enhancing Sc³⁺'s Lewis acidity compared to larger ions.

Table 1: Ionic Radii of Trivalent Metal Ions (Octahedral Coordination)

| Metal Ion | Ionic Radius (Å) |

|---|---|

| Sc³⁺ | 0.745 |

| Al³⁺ | 0.535 |

| Y³⁺ | 0.900 |

| La³⁺ | 1.032 |

Source: Shannon (1976)

Catalytic Performance and Stability

Scandium triflate outperforms other triflates in reactions requiring strong Lewis acidity but is more moisture-sensitive. For example:

- Ytterbium triflate (Yb(OTf)₃) : Less acidic but more moisture-resistant, making it suitable for aqueous-phase reactions.

- Lanthanum triflate (La(OTf)₃) : Weak Lewis acidity, often used in milder conditions.

Table 2: Comparative Properties of Metal Triflates

| Property | Sc(OTf)₃ | Yb(OTf)₃ | La(OTf)₃ |

|---|---|---|---|

| Lewis Acidity | High | Moderate | Low |

| Moisture Sensitivity | High | Low | Moderate |

| Catalytic Efficiency | High | Moderate | Low |

| Thermal Stability | Moderate | High | High |

Source: Inferred from ionic radii and catalytic applications

Biological Activity

Scandium tribromate (chemical formula: Br3O9Sc) is an inorganic compound that has garnered interest in various fields, including materials science and potential biological applications. While extensive research on its biological activity is limited, available studies indicate various interactions that warrant further exploration.

Antimicrobial Properties

Recent studies have suggested that this compound exhibits antimicrobial activity. The mechanism appears to involve the generation of reactive oxygen species (ROS) that can disrupt cellular functions in microbial cells. This property is crucial for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Table 1: Summary of Antimicrobial Activity Studies on this compound

Cytotoxicity and Cellular Interactions

Investigations into the cytotoxic effects of this compound have shown that it can induce apoptosis in certain cancer cell lines. The compound's interaction with cellular membranes and potential to disrupt mitochondrial functions are areas of active research.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on human breast cancer cells (MCF-7) demonstrated that exposure to this compound led to:

- Increased caspase-3 activity : Indicative of apoptosis.

- Cell cycle arrest : Observed at the G2/M phase, suggesting interference with cell division.

- ROS generation : Contributed to oxidative stress, leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of this compound may be influenced by its electronic structure and reactivity. Computational studies using Density Functional Theory (DFT) have been employed to predict how variations in the compound's structure can affect its biological properties.

Table 2: DFT Analysis of this compound

| Property | Value |

|---|---|

| Dipole Moment | 3.45 D |

| Energy Gap (Eg) | 2.1 eV |

| Reactivity Index | Moderate |

The DFT calculations suggest that modifications to the bromine or oxygen ligands could enhance its reactivity and biological efficacy, paving the way for novel therapeutic agents.

Properties

CAS No. |

15162-94-4 |

|---|---|

Molecular Formula |

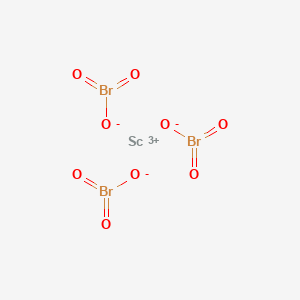

Br3O9Sc |

Molecular Weight |

428.66 g/mol |

IUPAC Name |

scandium(3+);tribromate |

InChI |

InChI=1S/3BrHO3.Sc/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI Key |

JBONRVQAHIJYHM-UHFFFAOYSA-K |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Sc+3] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.